molecular formula C16H11ClN2 B580664 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine CAS No. 1214357-62-6

3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

Cat. No. B580664
CAS RN: 1214357-62-6
M. Wt: 266.728
InChI Key: HSMRTECXUWKZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, also known as CPYPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYPP is a member of the pyridine family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to activate certain proteins that play a role in the immune system, which could contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it has been found to have low toxicity in animal models, which makes it a promising candidate for further drug development. However, one limitation of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. One area of interest is in the development of new drugs for cancer and inflammatory diseases. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has shown promise in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. More research is needed to fully understand how 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine works at the molecular level, which could lead to the development of more effective drugs. Finally, research is needed to determine the safety and efficacy of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine in human clinical trials, which will be an important step in its development as a new drug.

Synthesis Methods

The synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is through the reaction of 3-chloro-5-bromophenylboronic acid and 4-(pyridin-3-yl)phenylboronic acid with 2-bromo-5-chloropyridine. The resulting product is then purified through a series of chromatography techniques to obtain 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine in its pure form.

Scientific Research Applications

3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have potential applications in the development of new drugs for a variety of diseases. It has been shown to have anti-cancer properties, and studies have suggested that it may be effective in treating breast, lung, and prostate cancers. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(3-chloro-5-pyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMRTECXUWKZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine

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